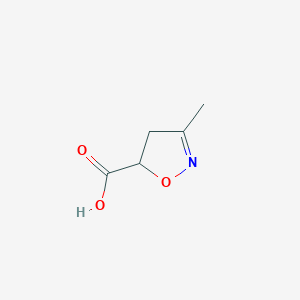

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 473700-52-6) is a bicyclic heterocyclic compound with the molecular formula $$ \text{C}5\text{H}7\text{NO}_3 $$ and a molecular weight of 129.11 g/mol. Its IUPAC name, 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid , reflects its structural features:

- A 4,5-dihydroisoxazole core (a five-membered ring containing one oxygen and one nitrogen atom, with two adjacent saturated carbons).

- A methyl group at position 3 of the ring.

- A carboxylic acid substituent at position 5.

The SMILES notation $$ \text{CC1=NOC(C1)C(=O)O} $$ highlights the connectivity: the isoxazole ring ($$ \text{N-O} $$) is partially saturated between positions 4 and 5, with the methyl group at position 3 and the carboxylic acid at position 5. The planar geometry of the isoxazole ring and the tetrahedral configuration at the saturated carbons contribute to its stereoelectronic properties.

Crystallographic Characterization and X-ray Diffraction Analysis

While direct X-ray diffraction data for 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid remains unpublished, crystallographic studies of structurally analogous dihydroisoxazole derivatives provide insights into its likely solid-state conformation. For example:

These studies reveal that dihydroisoxazole rings typically exhibit planar geometry at the unsaturated positions (N1, O1, C2, and C3) and puckering at the saturated carbons (C4 and C5). The carboxylic acid group likely participates in intermolecular hydrogen bonding, as observed in related structures where carbonyl oxygen atoms form $$ \text{O-H}\cdots\text{O} $$ interactions with adjacent molecules.

Conformational Analysis of the Dihydroisoxazole Ring System

The dihydroisoxazole ring adopts distinct conformations depending on substituents and environmental conditions:

- Envelope conformation : Observed in 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, where the chiral C5 atom deviates by 0.133 Å from the plane formed by N1, O1, C2, and C3.

- Half-chair conformation : Reported in methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate, with pseudorotation parameters $$ \theta = 215.6^\circ $$ and $$ \phi = 319.7^\circ $$.

In 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid, the methyl group at position 3 imposes steric constraints, favoring a flattened envelope conformation to minimize non-bonded interactions. Computational studies of similar systems suggest that the dihedral angle between the isoxazole ring and the carboxylic acid group ranges from $$ 10^\circ $$ to $$ 30^\circ $$, optimizing conjugation between the ring’s $$ \pi $$-system and the carboxylate.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid is governed by:

- sp² hybridization at N1 and O1, contributing to the ring’s aromaticity via delocalized $$ \pi $$-electrons.

- sp³ hybridization at C4 and C5, enabling puckering and conformational flexibility.

The electron-withdrawing carboxylic acid group polarizes the ring, increasing the electrophilicity of the N-O bond. Density Functional Theory (DFT) calculations on analogous compounds reveal a HOMO-LUMO gap of 5.2–5.8 eV , consistent with moderate reactivity toward nucleophilic attack at the nitrogen atom.

Properties

IUPAC Name |

3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3-2-4(5(7)8)9-6-3/h4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUZMHIDLNHECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475678 | |

| Record name | 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473700-52-6 | |

| Record name | 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid exhibits notable biological activities:

- Antimicrobial Properties : The compound has been studied for its efficacy against various bacterial strains. For instance, it has shown potential as an inhibitor of bacterial gyrase, with IC50 values indicating significant activity against Escherichia coli and Enterococcus faecalis .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.

- Antitumor Activity : Some studies have indicated that compounds within the isoxazole family exhibit antitumor effects, suggesting that 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid could be further explored for cancer therapeutics .

Synthetic Routes

Several synthetic methods have been developed to produce 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid. These methods often involve multi-step reactions starting from simpler precursors:

- Condensation Reactions : Utilizing oximes and carboxylic acids to form the isoxazole structure.

- Acylation Reactions : Introducing acyl groups to enhance biological activity.

- Iodination and Halogenation : Modifying the compound to create derivatives with improved properties or activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Escherichia coli | 0.45 |

| Enterococcus faecalis | 2.2 |

Case Study 2: Anti-inflammatory Potential

In another investigation focused on anti-inflammatory properties, derivatives of the compound were tested in vitro for their ability to inhibit pro-inflammatory cytokines. Results indicated a dose-dependent reduction in cytokine levels, supporting further exploration of these compounds as therapeutic agents in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also act as an agonist or antagonist for various receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Properties of Dihydroisoxazole Derivatives

Physicochemical Properties

- Solubility : The trifluoromethylphenyl derivative (Table 1) demonstrates increased lipophilicity (logP ~2.8), making it suitable for lipid-rich environments in agrochemical formulations .

- Spectroscopic Data : 13C NMR analysis of trichlorophenyl analogs (e.g., 3-(2,3,6-trichlorophenyl) derivative) reveals deshielding of the carboxylic carbon (δ ~168 ppm), indicative of electron-withdrawing substituent effects .

Biological Activity

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic organic compound recognized for its diverse biological activities. Its unique isoxazole structure, characterized by the presence of both nitrogen and oxygen in a five-membered ring, contributes to its reactivity and potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic use.

- Molecular Formula : C₅H₇N₃O₃

- Molecular Weight : Approximately 129.11 g/mol

- Structure : The compound features a carboxylic acid group and an isoxazole ring, which enhances its solubility and reactivity in biological systems.

1. Antimicrobial Activity

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for this compound against certain pathogens suggest its potential as an effective antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MDR) | 15.0 |

| Escherichia coli | 20.0 |

2. Neuroprotective Effects

Research has highlighted the neuroprotective properties of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid. It has been shown to inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. In vitro studies indicate that this compound modulates the expression of neurotrophic factors, which are crucial for neuronal survival and function.

3. Enzyme Interactions

The compound interacts with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. Specifically, it has been observed to affect:

- Hydrolases : By binding to active sites, it can inhibit enzymatic reactions.

- Oxidoreductases : It alters the redox state of cells, impacting metabolic pathways.

Molecular Mechanism

The biological effects of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid are largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with biomolecules. These interactions can lead to:

- Inhibition of Enzymatic Activity : By occupying active sites on enzymes.

- Alteration of Gene Expression : Through modulation of signaling pathways involving kinases and phosphatases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid against clinical isolates of Staphylococcus aureus. The findings indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

Study 2: Neuroprotection in Cellular Models

In cellular models of neurodegeneration, treatment with this compound resulted in reduced apoptosis and enhanced survival rates of neurons exposed to neurotoxic agents. The study concluded that its neuroprotective effects could be harnessed for developing treatments for neurodegenerative diseases such as Alzheimer's.

Temporal Effects in Laboratory Settings

The stability and degradation profile of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid varies under different conditions. Long-term exposure studies have shown that while the compound remains stable under physiological conditions, prolonged exposure can lead to degradation products that may exhibit different biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves cyclization of β-keto esters with hydroxylamine, followed by acid hydrolysis. For example, derivatives like ethyl 3-methylisoxazole-5-carboxylate (CAS 259150-97-5) are synthesized via esterification and cyclization under reflux with hydroxylamine hydrochloride . Yield optimization requires controlled pH (4–6) and temperature (60–80°C), as excess acid or heat may lead to ring-opening byproducts .

Q. How should researchers purify 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid to achieve >95% purity?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is standard. Advanced purification employs reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water gradients. Purity validation via HPLC-UV (λ = 210–230 nm) and LC-MS ensures removal of residual hydroxylamine or ester intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the isoxazole ring protons (δ 6.2–6.8 ppm) and carboxylic acid proton (broad, δ 12–13 ppm). Methyl groups adjacent to the dihydroisoxazole ring resonate at δ 2.1–2.5 ppm .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functionality .

- X-ray Crystallography : Resolves stereochemistry of the dihydroisoxazole ring and confirms planarity of the carboxyl group .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture and strong oxidizers, as the carboxylic acid group is prone to decarboxylation at >40°C or in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in published crystal structures of related dihydroisoxazole derivatives?

- Methodological Answer : Discrepancies in bond angles or ring puckering (e.g., in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ) may arise from crystallographic refinement parameters. Use high-resolution synchrotron X-ray data (e.g., SER-CAT APS, Argonne National Laboratory ) and software like SHELXTL for precision. Cross-validate with DFT calculations (B3LYP/6-31G*) to reconcile experimental and theoretical geometries .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing isoxazole ring activates the carboxylic acid for nucleophilic attack. Kinetic studies (e.g., with amines or alcohols) reveal rate dependence on solvent polarity (DMF > THF) and substituent effects. Steric hindrance from the 3-methyl group slows reactivity at the 5-carboxyl position compared to unsubstituted analogs .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

- Methodological Answer : In aqueous buffers (pH 7.4, 37°C), the dihydroisoxazole ring undergoes hydrolysis to form β-keto amides, detectable via LC-MS. Degradation accelerates in acidic (pH < 3) or basic (pH > 9) conditions. Stabilization strategies include co-solvents (e.g., PEG 400) or lyophilization .

Q. What strategies mitigate toxicity risks during in vitro bioactivity assays?

- Methodological Answer : Use sub-micromolar concentrations (IC50 > 10 µM) to avoid off-target effects. Pre-screen for reactive oxygen species (ROS) generation using DCFH-DA assays. For cell-based studies, include glutathione (1–5 mM) to counteract potential thiol reactivity from the isoxazole ring .

Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and pH. For instance, solubility in DMSO is >50 mg/mL, but in water, it is <0.1 mg/mL at pH 7. Use potentiometric titration (e.g., Sirius T3) to determine pH-dependent solubility profiles. Conflicting reports may reflect unaccounted polymorphic forms, resolved via PXRD .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.